2-Chloro-5,6-dimethylnicotinonitrile
Overview
Description
2-Chloro-5,6-dimethylnicotinonitrile is a halogenated heterocyclic compound with the molecular formula C8H7ClN2 It is a derivative of nicotinonitrile, characterized by the presence of chlorine and methyl groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5,6-dimethylnicotinonitrile can be synthesized using the Vilsmeier-Haack reaction. This involves the formylation of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide using a Vilsmeier-Haack reagent (dimethylformamide and phosphorus oxychloride) under reflux conditions for several hours . The reaction mixture is then cooled and the product is isolated through standard extraction and purification techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6-dimethylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide or dichloromethane, often with a base to facilitate the substitution.
Oxidation and Reduction: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be used under appropriate conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted nicotinonitriles.
Oxidation and Reduction Products: These reactions can yield oxidized or reduced forms of the original compound, though specific products depend on the reaction conditions.
Scientific Research Applications
2-Chloro-5,6-dimethylnicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6-dimethylnicotinonitrile in biological systems is not well-documented. its derivatives have been studied for their interaction with various molecular targets, such as enzymes and receptors. For example, some derivatives have shown activity against the GABA A receptor, indicating potential neurotropic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylnicotinonitrile
- 2-Chloro-5-methylnicotinonitrile
- 4-Chloro-6,7-dimethoxycinnoline
Uniqueness
2-Chloro-5,6-dimethylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .
Properties
IUPAC Name |
2-chloro-5,6-dimethylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-7(4-10)8(9)11-6(5)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVPJDZJIHOUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512415 | |
Record name | 2-Chloro-5,6-dimethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65176-93-4 | |
Record name | 2-Chloro-5,6-dimethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65176-93-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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